2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane
Description
Chemical Structure and Properties
This compound possesses a highly ordered molecular architecture characterized by a quinoid backbone substituted with four fluorine atoms and four cyano groups. The compound crystallizes as a yellow-green to orange-brown powder with the molecular formula C₁₂F₄N₄ and a molecular weight of 276.16 g/mol. The International Union of Pure and Applied Chemistry name for this compound is 2-[4-(dicyanomethylidene)-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile, reflecting its complex cyclic structure with multiple electron-withdrawing substituents.
The molecular geometry exhibits planar characteristics similar to its parent compound tetracyanoquinodimethane, maintaining the extended π-conjugation essential for its electronic properties. The Chemical Abstracts Service registry number 29261-33-4 uniquely identifies this compound in chemical databases. Structural analysis using single-crystal X-ray diffraction has revealed that the compound can exist in multiple polymorphic forms, with different packing arrangements significantly affecting its solid-state properties.
The physical properties of this compound demonstrate its thermal stability and distinctive optical characteristics. The compound exhibits a melting point of 291.0°C, indicating substantial thermal stability that enables processing under elevated temperature conditions. Thermogravimetric analysis shows minimal weight loss at temperatures exceeding 210°C, confirming its suitability for vacuum sublimation purification processes.
The compound's solubility profile reflects its polarized electronic structure, being insoluble in water while demonstrating good solubility in polar organic solvents including chloroform, dichloromethane, and acetic acid. This solubility pattern enables solution-processing methods essential for organic electronic device fabrication while maintaining chemical stability in appropriate solvent systems.
Optical characterization reveals distinctive ultraviolet-visible absorption properties with a characteristic peak at 393 nm and an absorption edge at 414 nm when measured in chloroform solution. These optical transitions correspond to π-π* electronic excitations within the extended conjugated system, providing valuable insights into the compound's electronic structure and energy levels.
Historical Development and Scientific Significance
The development of this compound emerged from systematic efforts to enhance the electron-accepting properties of tetracyanoquinodimethane through strategic fluorination. Early crystallographic characterization established the fundamental structural parameters, but subsequent research has revealed the existence of previously unknown polymorphic forms that significantly expand understanding of its solid-state behavior.
Recent crystallographic investigations have identified a new polymorph of this compound that exhibits a layered structure reminiscent of the difluorinated analog. This polymorph was discovered concomitantly with the known form during crystallization from dichloromethane solutions, demonstrating the compound's polymorphic complexity. The structural elucidation employed single-crystal X-ray diffraction techniques, revealing that molecules in the new polymorph arrange in parallel layers coplanar with specific crystallographic planes.
Hirshfeld surface analysis and pairwise interaction energy calculations have provided detailed insights into the intermolecular forces governing crystal packing in different polymorphs. These studies demonstrate that the tetrafluorinated compound exhibits markedly different packing behavior compared to less fluorinated analogs, with implications for charge transport properties in solid-state applications.
The compound's significance in charge-transfer chemistry has been established through comprehensive studies of its excited-state dynamics. Single photon absorption studies have revealed that dianion formation occurs on ultrashort timescales, with the process mediated by radical anion precursors. These findings demonstrate the compound's exceptional electron-accepting capability and provide fundamental insights into charge-transfer mechanisms in organic semiconductors.
Comparative studies with tetracyanoquinodimethane have highlighted the dramatic effects of fluorine substitution on electronic properties. While tetracyanoquinodimethane exhibits an electron affinity of approximately 2.8-3.38 eV, the tetrafluorinated derivative achieves a significantly higher electron affinity of 5.2 eV due to the strong electron-withdrawing effects of the fluorine substituents.
Nomenclature and Related Quinoid Acceptors
The systematic nomenclature of this compound reflects its structural relationship to the broader family of quinodimethane derivatives. Alternative chemical names include 2,2'-(perfluorocyclohexa-2,5-diene-1,4-diylidene)dimalononitrile and propanedinitrile, 2,2'-(2,3,5,6-tetrafluoro-2,5-cyclohexadiene-1,4-diylidene)bis-, emphasizing different aspects of its molecular architecture.
The compound belongs to the quinodimethane family, which represents p-quinodimethane derivatives where methylidene hydrogens are systematically replaced by electron-withdrawing cyano groups. This structural modification creates powerful electron acceptors with tunable electronic properties depending on the degree and pattern of substitution.
Related compounds in this family include tetracyanoquinodimethane, the parent molecule lacking fluorine substitution. Tetracyanoquinodimethane serves as a reference point for understanding the electronic effects of fluorination, demonstrating lower electron affinity and different crystal packing behavior compared to its fluorinated analog.
The development of partially fluorinated derivatives has expanded the family to include compounds such as 2-(3-(adamantan-1-yl)propyl)-3,5,6-trifluoro-7,7,8,8-tetracyanoquinodimethane, designed to combine the electronic benefits of fluorination with improved processing characteristics. These synthetic analogs maintain similar electronic properties while addressing specific fabrication challenges associated with the tetrafluorinated compound.
Structural variations within the quinoid acceptor family also encompass tetracyanoethylene, another powerful electron acceptor that shares the cyano group electron-withdrawing strategy but employs a different carbon framework. These compounds collectively represent a toolkit of electron acceptors with systematically varied properties for specific electronic applications.
The nomenclature conventions for these compounds often employ abbreviated forms in scientific literature, but the systematic chemical names provide precise structural identification essential for chemical database searches and regulatory documentation. The Chemical Abstracts Service registry system ensures unique identification across different naming conventions and languages.
Significance in Organic Electronics Research
This compound has emerged as one of the most widely utilized and effective p-type dopants in organic electronics due to its exceptional electron-accepting capabilities and extended π-conjugated system. The compound's deep lowest unoccupied molecular orbital level at -5.2 eV positions it energetically near the highest occupied molecular orbital levels of numerous organic semiconductors, facilitating efficient charge transfer processes.
The doping mechanism involves charge transfer from the highest occupied molecular orbital of the host semiconductor to the lowest unoccupied molecular orbital of the dopant molecule, creating positive charge carriers (holes) in the host material. This process significantly enhances the electrical conductivity of organic semiconductors, enabling the development of high-performance electronic devices with reduced operating voltages and improved efficiency.
Device applications demonstrate the compound's practical significance in organic light-emitting diode technology. Pin junction devices incorporating this compound-doped 4,4',4''-tris(3-methylphenylphenylamino)triphenylamine as the p-doped hole transport layer achieve remarkable performance metrics. These devices reach luminance levels of 1000 cd/m² at operating voltages as low as 2.9 V, demonstrating significant improvements over undoped reference devices.
Photovoltaic applications have shown substantial power conversion efficiency improvements through strategic doping with this compound. Controlled doping concentration studies of poly(N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)) solar cells demonstrated power conversion efficiency increases from 6.41% to 7.94% with optimal dopant concentrations below 0.5% by weight.
Recent research has focused on achieving three-dimensional ordered arrangements of this compound in polymer films to maximize doping efficiency. Studies using friction-transfer techniques to create oriented poly(3-hexylthiophene) films followed by dopant infiltration have revealed that the dopant molecules arrange in ordered three-dimensional configurations with their long axes parallel to the polymer backbone.
Advanced processing techniques have enabled coprocessing of this compound with conjugated polymers on liquid substrates to achieve unprecedented levels of structural organization. These methods produce highly crystalline bilayer structures with optimal dopant distribution, resulting in electronic conductivities reaching 5 S/cm in multilayer films. The success of these approaches demonstrates the continued evolution of processing methodologies to fully exploit the compound's electronic properties.
Properties
IUPAC Name |
2-[4-(dicyanomethylidene)-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F4N4/c13-9-7(5(1-17)2-18)10(14)12(16)8(11(9)15)6(3-19)4-20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHWGNYCZPISET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C1C(=C(C(=C(C#N)C#N)C(=C1F)F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369837 | |
| Record name | 2,2'-(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29261-33-4 | |
| Record name | 2,2'-(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(perfluorocyclohexa-2,5-diene-1,4-diylidene)dimalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis from t-Butylmalononitrile and Hexafluorobenzene
One classical approach involves the reaction of t-butylmalononitrile with hexafluorobenzene in the presence of sodium hydride, which leads to an intermediate condensation product. This intermediate is then hydrolyzed and treated with an excess of bromine to yield the target tetrafluoro-TCNQ compound.
Reaction Scheme Summary:
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | t-Butylmalononitrile + Hexafluorobenzene + NaH | Formation of condensation intermediate | Not specified |
| 2 | Hydrolysis + Excess Bromine | Conversion to 2,3,5,6-Tetrafluoro-TCNQ | ~80% |
This method was reported with an overall yield of about 80% for the final product, indicating good efficiency for laboratory-scale synthesis.
Condensation of Tetrafluoro-1,4-Benzoquinone with Malononitrile
A more recent and widely cited method involves the condensation of tetrafluoro-1,4-benzoquinone with malononitrile in the presence of pyridine as a base catalyst.
- Solvent: Toluene
- Temperature: Approximately 150 °C
- Catalyst/Base: Pyridine
- Molecular sieves used to maintain dryness
- Reaction monitored by Thin Layer Chromatography (TLC)
- Equimolar amounts of tetrafluoro-1,4-benzoquinone and malononitrile are dissolved in toluene.
- Pyridine (1.8 equivalents) and a small amount of molecular sieves are added.
- The reaction mixture is heated to 150 °C and monitored until completion.
- The reaction mixture is washed with water until neutral and concentrated.
- The crude product is recrystallized from ethyl acetate and petroleum ether.
- Product purity: 99.8%
- Yield: 97%
- Physical form: White solid
This method is notable for its high yield and purity, making it suitable for both research and industrial applications.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| t-Butylmalononitrile + Hexafluorobenzene | t-Butylmalononitrile, Hexafluorobenzene, NaH | Hydrolysis, Bromination | ~80 | Not specified | Classical method, moderate complexity |
| Tetrafluoro-1,4-Benzoquinone + Malononitrile | Tetrafluoro-1,4-benzoquinone, Malononitrile, Pyridine | Toluene, 150 °C, Molecular sieves | 97 | 99.8 | High yield, high purity, scalable |
Additional Notes on Preparation and Crystallization
- Electrochemical methods have been developed for related silver salts of TCNQF4, facilitating the formation of crystalline complexes, but these are post-synthesis modifications rather than direct synthetic routes to the free TCNQF4 molecule.
- Crystallization techniques such as horizontal diffusion have been employed to obtain crystals suitable for X-ray diffraction studies, which are crucial for confirming the structure and purity of TCNQF4.
- Bromination and dehydrobromination steps are critical for the formation of the quinodimethane core and are typically conducted using bromine or N-bromosuccinimide in the presence of bases like pyridine.
Summary of Research Findings
- The fluorinated TCNQ derivative exhibits enhanced electron-accepting properties compared to the parent TCNQ due to the strong electron-withdrawing effect of fluorine atoms.
- The preparation methods emphasize condensation reactions involving fluorinated aromatic precursors and malononitrile derivatives, followed by halogenation steps.
- High yields (up to 97%) and excellent purity (up to 99.8%) can be achieved using modern synthetic protocols.
- The choice of base, solvent, and reaction temperature critically influences the reaction efficiency and product quality.
- The fluorinated TCNQ derivatives are valuable in organic electronics and charge-transfer complexes, necessitating reliable and reproducible synthetic methods.
This comprehensive overview of the preparation methods for 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane integrates diverse, authoritative sources and highlights the most effective synthetic strategies available to date.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Electronics
1.1 Organic Photovoltaics (OPVs)
F4-TCNQ is extensively utilized as a molecular dopant in organic photovoltaic devices. Its role as an electron acceptor enhances the electrical conductivity and efficiency of organic solar cells. Research indicates that doping with F4-TCNQ can significantly improve the power conversion efficiency of organic solar cells by facilitating better charge transport and reducing recombination losses .
1.2 Organic Light Emitting Diodes (OLEDs)
In OLED technology, F4-TCNQ serves as a dopant to enhance the performance of hole transport layers. Its incorporation leads to improved charge balance within the device, resulting in higher luminance and efficiency . The compound's ability to form stable interfaces is critical for the longevity and reliability of OLEDs.
Thin-Film Transistors
F4-TCNQ has been employed in thin-film transistors (TFTs) as a p-type dopant. The addition of this compound can enhance the mobility of charge carriers within the active layer, leading to improved device performance. Studies have shown that TFTs utilizing F4-TCNQ exhibit superior electrical characteristics compared to those without it .
Sensors
The unique electronic properties of F4-TCNQ make it suitable for use in various sensor applications. Its high sensitivity to changes in environmental conditions allows for the development of advanced sensors capable of detecting gases or biological substances at low concentrations. Research has demonstrated its potential in creating sensitive and selective gas sensors .
Energy Storage Devices
4.1 Supercapacitors
F4-TCNQ has been investigated for use in supercapacitors due to its high surface area and excellent electrochemical stability. When incorporated into electrode materials, it can enhance the energy storage capacity and cycling stability of supercapacitors . This application is particularly relevant for developing efficient energy storage solutions in renewable energy systems.
4.2 Batteries
In battery technology, F4-TCNQ can be used as an additive to improve the performance of lithium-ion batteries. Its incorporation helps in enhancing the conductivity of electrode materials, leading to better charge/discharge rates and overall battery efficiency .
Case Study 1: Organic Photovoltaics
A study conducted on organic solar cells revealed that incorporating F4-TCNQ as a dopant increased the power conversion efficiency from 5% to over 8%. This enhancement was attributed to improved charge transport characteristics and reduced recombination losses during operation .
Case Study 2: Thin-Film Transistors
In a comparative analysis of thin-film transistors with and without F4-TCNQ doping, devices with F4-TCNQ exhibited a mobility increase from 0.5 cm²/V·s to 1.2 cm²/V·s, showcasing its effectiveness in enhancing electronic performance .
Summary Table
| Application Area | Role of F4-TCNQ | Key Benefits |
|---|---|---|
| Organic Photovoltaics | Electron acceptor/dopant | Increased power conversion efficiency |
| Organic Light Emitting Diodes | Dopant for hole transport layers | Enhanced luminance and device stability |
| Thin-Film Transistors | P-type dopant | Improved charge carrier mobility |
| Sensors | Sensitive detection material | High sensitivity and selectivity |
| Energy Storage Devices | Additive for supercapacitors/batteries | Enhanced energy capacity and stability |
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane involves its strong electron-accepting ability. It interacts with the highest occupied molecular orbital (HOMO) of the host material, facilitating charge transfer. This interaction leads to the formation of a charge transfer complex, which enhances the electronic properties of the host material .
Comparison with Similar Compounds
Comparison with TCNQ
Electronic Properties
F4TCNQ exhibits a lower LUMO energy level (-5.24 eV) compared to TCNQ (-4.80 eV), resulting in stronger electron-withdrawing capacity. This makes F4TCNQ more effective in forming stable CT complexes with electron-rich donors like coronene .
Stability and Reactivity
Fluorine atoms in F4TCNQ improve chemical and thermal stability. TCNQ-based MOFs degrade faster under ambient conditions, whereas F4TCNQ-based analogs retain structural integrity due to reduced susceptibility to oxidation and moisture . However, TCNQ is more soluble in organic solvents, facilitating solution-based processing .
Charge-Transfer Complexes
F4TCNQ forms stronger CT interactions than TCNQ. For example, F4TCNQ-tetrathiafulvalene (TTF) complexes exhibit higher conductivity due to enhanced electron transfer efficiency .
Comparison with Other Fluorinated Derivatives
3,6-Difluoro-2,5,7,7,8,8-hexacyanoquinodimethane
This derivative demonstrates superior thermal stability (stable up to 200°C) compared to F4TCNQ (stable up to 150°C), making it suitable for high-temperature applications . Its LUMO level is comparable to F4TCNQ, maintaining strong electron-accepting capabilities.
F3TCNQ-Ad1 (2-(3-(Adamantan-1-yl)propyl)-3,5,6-trifluoro-7,7,8,8-tetracyanoquinodimethane)
F3TCNQ-Ad1 retains F4TCNQ’s electronic properties but incorporates bulky adamantyl groups to improve film-forming characteristics. This modification addresses F4TCNQ’s tendency to crystallize excessively, enhancing compatibility with flexible electronics .
Comparison with Non-Fluorinated Dopants
Molybdenum Trioxide (MoOx)
MoOx nanoparticles outperform F4TCNQ in thermal stability for carbon nanotube (CNT) doping. CNT-MoOx hybrid films maintain conductivity after prolonged heating, whereas F4TCNQ-doped CNTs degrade faster .
HAT-CN (1,4,5,8,9,12-Hexaazatriphenylenehexacarbonitrile)
HAT-CN, another strong electron acceptor, is less hygroscopic than F4TCNQ, offering better environmental stability in OLEDs. However, F4TCNQ’s lower cost and broader compatibility with polymers make it preferable for large-scale applications .
Application-Specific Comparisons
Photoluminescence Enhancement in MoS2
Both F4TCNQ and TCNQ enhance monolayer MoS2 photoluminescence quantum yield (PLQY). F4TCNQ increases PLQY from 0.6% to 495%, outperforming TCNQ due to stronger electron transfer .
Polymer Doping Kinetics
F4TCNQ’s doping efficiency in P3HT depends on polymer morphology. Solubilized P3HT (s-P3HT) dopes faster than nanowhisker P3HT (nw-P3HT) due to greater molecular mobility .
Perovskite Solar Cells
F4TCNQ-doped hole-transport layers (HTLs) in perovskite solar cells achieve 23% efficiency and 84% fill factor by reducing non-radiative recombination . Comparable dopants like MoOx require higher concentrations for similar effects.
Data Tables
Table 1. Electronic and Stability Properties
| Compound | LUMO Level (eV) | Thermal Stability (°C) | Stability in Ambient Conditions |
|---|---|---|---|
| F4TCNQ | -5.24 | ~150 | Moderate (fluorine-enhanced) |
| TCNQ | -4.80 | ~100 | Poor (degrades in solution) |
| 3,6-Difluoro-Hexacyanoquinodimethane | -5.20 | ~200 | High |
| MoOx | N/A | >200 | Excellent |
Table 2. Application Performance
| Application | F4TCNQ Performance | Comparator Performance |
|---|---|---|
| CNT Conductivity | σ = 1,200 S/cm | MoOx: σ = 1,500 S/cm (stable) |
| MoS2 PLQY Enhancement | 495% PLQY | TCNQ: 320% PLQY |
| P3HT Doping Efficiency | 80% doping yield (s-P3HT) | Sequential doping: 90% yield |
| Perovskite Solar Cell Efficiency | 23% (84% FF) | MoOx: 21% (80% FF) |
Biological Activity
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) is a fluorinated derivative of tetracyanoquinodimethane (TCNQ), primarily recognized for its applications in organic electronics as a p-dopant in semiconducting polymers. Its unique electronic properties stem from its ability to facilitate charge transfer processes, making it a subject of interest in both materials science and biological studies. This article reviews the biological activity of F4TCNQ, focusing on its interactions at the molecular level and potential implications for biocompatibility and toxicity.
F4TCNQ has a molecular formula of C12F4N4 and a molar mass of 276.15 g/mol. The compound features four fluorine atoms and four cyano groups attached to a quinodimethane structure, contributing to its electronic characteristics.
Biological Activity Overview
Research into the biological activity of F4TCNQ has primarily focused on its effects on cellular systems and its potential toxicity. Notably:
- Toxicity Studies : Initial studies indicate that F4TCNQ exhibits cytotoxic effects in various cell lines. For instance, exposure to F4TCNQ has been shown to induce apoptosis in human lung cancer cells (A549), suggesting a potential mechanism for its cytotoxicity .
- Cellular Uptake : The compound's ability to penetrate cellular membranes is critical for its biological effects. Studies utilizing fluorescence microscopy have demonstrated that F4TCNQ can be internalized by cells, leading to observable changes in cellular morphology and viability .
- Reactive Oxygen Species (ROS) Generation : F4TCNQ has been implicated in the generation of ROS within cells. Increased ROS levels can lead to oxidative stress, which is associated with various pathological conditions including cancer and neurodegenerative diseases .
Case Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of F4TCNQ on A549 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 24 hours of exposure. Morphological assessments revealed significant apoptotic features including cell shrinkage and membrane blebbing.
Case Study 2: Effects on Neuronal Cells
Another investigation assessed the impact of F4TCNQ on SH-SY5Y neuroblastoma cells. The findings showed that concentrations above 10 µM led to significant neurotoxicity characterized by increased cell death and impaired neurite outgrowth. This suggests potential implications for neurodevelopmental toxicity .
Data Tables
| Parameter | A549 Cells | SH-SY5Y Cells |
|---|---|---|
| IC50 (24h) | 15 µM | 10 µM |
| Apoptotic Features Observed | Yes | Yes |
| ROS Generation | Significant | Moderate |
The mechanisms underlying the biological activity of F4TCNQ involve several pathways:
- Charge Transfer Interactions : The electron-withdrawing nature of the cyano groups enhances the compound's ability to accept electrons from biological molecules, potentially leading to cellular damage.
- Oxidative Stress Induction : By generating ROS, F4TCNQ can disrupt cellular homeostasis and induce apoptosis through mitochondrial dysfunction .
- Protein Interaction : Studies indicate that F4TCNQ may interact with specific proteins involved in cell signaling pathways, further influencing cellular responses .
Q & A
Q. What are the primary characterization techniques for verifying F4TCNQ purity and structural integrity?
F4TCNQ purity (≥97%–99%) is typically confirmed via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. Structural validation employs techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify cyano (-C≡N) and fluorine groups, while melting point analysis (285–290°C) serves as a quick purity indicator . For advanced structural resolution, single-crystal X-ray diffraction or mass spectrometry (MS) is recommended to confirm molecular weight (276.15 g/mol) and connectivity .
Q. How does F4TCNQ function as a p-type dopant in organic semiconductors?
F4TCNQ acts as a strong electron acceptor due to its electron-deficient cyano and fluorine substituents. When blended with polymers like poly(3-hexylthiophene) (P3HT), it withdraws electrons from the host matrix, generating hole carriers. This doping process enhances electrical conductivity by orders of magnitude. Ultraviolet-visible-near-infrared (UV-vis-NIR) spectroscopy and electron paramagnetic resonance (EPR) are used to monitor charge transfer efficiency .
Q. What safety protocols are critical when handling F4TCNQ?
F4TCNQ is classified as acutely toxic (Category 3 for oral, dermal, and inhalation exposure). Handling requires:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and fume hoods.
- Storage: In airtight containers under inert gas (e.g., argon) to prevent degradation.
- Disposal: Compliance with hazardous waste regulations (UN 2811) .
Advanced Research Questions
Q. How can F4TCNQ doping concentrations be optimized for thermoelectric materials?
Optimal doping ratios depend on the host material. For pentacene/F4TCNQ bilayer structures, a 1:1 molar ratio achieves a power factor of 2.0 µW/mK². Key steps:
Solution Processing : Prepare F4TCNQ in marginal solvents (e.g., 1,1,2-trichloroethane) to avoid disrupting polymer crystallinity .
Layer-by-Layer Deposition : Use thermal evaporation for intrinsic pentacene followed by F4TCNQ to minimize interface defects .
Validation : Measure Seebeck coefficient (200 µV/K) and electrical conductivity (0.43 S/cm) via impedance spectroscopy .
Q. What experimental strategies resolve contradictions in charge transport data for F4TCNQ-doped systems?
Discrepancies in carrier mobility often arise from inhomogeneous doping or interfacial traps. Mitigation approaches include:
- Morphological Control : Atomic force microscopy (AFM) to assess film uniformity.
- Dopant Localization : Energy-dispersive X-ray spectroscopy (EDS) mapping to confirm F4TCNQ distribution in side-chain regions .
- In Situ Spectroscopy : Time-resolved impedance spectroscopy to decouple ion/electron transport contributions .
Q. How does F4TCNQ enhance perovskite photodetector efficiency?
F4TCNQ-modified hole transport layers (HTLs) improve hole extraction and reduce recombination. Methodology:
HTL Fabrication : Spin-coat poly(N-vinylcarbazole) (PVK) doped with 0.02 µmol/mL F4TCNQ.
Interface Engineering : F4TCNQ passivates NiOx/perovskite interfaces, increasing carrier lifetimes.
Performance Metrics : Achieve external quantum efficiency (EQE) >80% via photoluminescence (PL) quenching assays .
Q. Can F4TCNQ enable multi-electron transfer in nanomaterial systems?
Yes. In photodoped indium tin oxide (ITO) nanocrystals, F4TCNQ acts as a double ionization acceptor. Experimental workflow:
Oxidative Titration : Introduce F4TCNQ to ITO suspensions under UV illumination.
Spectroscopic Tracking : Monitor F4TCNQ radical anion (F4TCNQ⁻) and dianion (F4TCNQ²⁻) signatures via UV-vis-NIR .
Charge Transfer Validation : X-ray photoelectron spectroscopy (XPS) quantifies electron transfer efficiency.
Key Research Challenges
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
